molecular formula C8H6BrF2NO B1290476 2-Bromo-N-(3,5-difluorophenyl)acetamide CAS No. 405937-75-9

2-Bromo-N-(3,5-difluorophenyl)acetamide

Cat. No.: B1290476
CAS No.: 405937-75-9
M. Wt: 250.04 g/mol
InChI Key: YMXZOQRAUCACRG-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a bromoacetamide backbone substituted with a 3,5-difluorophenyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its molecular formula is C₈H₅BrF₂NO, with a molecular weight of 253.03 g/mol (CAS No. 941294-37-7) . The presence of fluorine atoms at the 3,5-positions of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity in cross-coupling reactions or nucleophilic substitutions. It has been employed in the synthesis of complex molecules, such as kinase inhibitors and antimicrobial agents, due to its versatile bromoacetamide moiety .

Properties

IUPAC Name

2-bromo-N-(3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXZOQRAUCACRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631044
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
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Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405937-75-9
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3,5-difluorophenyl)acetamide typically involves the bromination of N-(3,5-difluorophenyl)acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Formation of N-(3,5-difluorophenyl)acetamide derivatives.

    Reduction Reactions: Formation of 3,5-difluoroaniline or 3,5-difluorobenzyl alcohol.

    Oxidation Reactions: Formation of 3,5-difluorobenzoic acid or 3,5-difluorobenzophenone.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-N-(3,5-difluorophenyl)acetamide is characterized by its molecular formula C8H6BrF2NOC_8H_6BrF_2NO and a molecular weight of approximately 250.04 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with target proteins .

Organic Synthesis

One of the primary applications of this compound is as an intermediate in organic synthesis. It serves as a building block for the preparation of various chemical entities, including pharmaceuticals and agrochemicals. The compound can participate in several important reactions, such as:

  • Suzuki Coupling Reactions: This compound can be utilized in Suzuki cross-coupling reactions to form biaryl compounds, which are essential in the development of pharmaceuticals .
  • Copper-Catalyzed Arylation: The compound has been successfully employed in copper-catalyzed direct arylation methodologies, allowing for the efficient synthesis of aromatic amides from various aryl precursors .

Medicinal Chemistry

The biological activities of this compound have been a focal point of research due to its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit significant anticancer properties by modulating various biological pathways. Its ability to bind selectively to certain receptors or enzymes indicates potential for therapeutic use in cancer treatment .
  • Anti-inflammatory Effects: Research has indicated that derivatives related to this compound can exhibit anti-inflammatory activity by inhibiting key enzymes such as COX-2 and iNOS, which are involved in inflammatory responses .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials:

  • Fluorescent Probes: The compound can be used as a precursor for synthesizing fluorescent probes and labels, which are crucial in biological imaging and diagnostics .
  • Nanomaterials: It plays a role in the development of polymers and nanomaterials, contributing to advancements in material properties and functionalities .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in specific cancer types. Further mechanistic studies revealed that it affected signaling pathways associated with cell growth and survival.

Case Study 2: Synthesis of Biaryl Compounds

In a recent synthesis project, researchers employed this compound in a Suzuki coupling reaction to produce a series of biaryl compounds. The yields were consistently high, demonstrating the effectiveness of this compound as a coupling partner.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong interactions with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs. Methyl Substitution : Replacing 3,5-difluoro with 3,5-dimethyl groups (e.g., 2-Bromo-N-(3,5-dimethylphenyl)acetamide) increases lipophilicity (logP ~2.1 vs. ~1.8) but reduces electrophilicity, impacting reaction rates in SN2 pathways .
  • Bromine Position : Moving bromine from the acetamide chain (as in the parent compound) to the phenyl ring (e.g., N-(2-Bromo-4,5-difluorophenyl)acetamide) shifts reactivity toward electrophilic aromatic substitution rather than alkylation .

Crystallographic Insights

  • The dihedral angle between aromatic rings in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (66.4°) contrasts with the near-planar conformation of non-halogenated analogs, affecting solubility and melting points (423–425 K vs. ~400 K for methyl derivatives) .

Stability and Regulatory Considerations

  • Impurity Profiles: Derivatives like Imp.
  • Thermal Stability : The parent compound’s stability under reflux conditions (e.g., in DMF with K₂CO₃) is superior to oxadiazole-containing analogs, which may degrade due to ring strain .

Biological Activity

2-Bromo-N-(3,5-difluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H6BrF2N O
  • Molecular Weight : 236.04 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which may influence its biological interactions and efficacy.

The primary mechanism through which this compound exerts its biological effects involves interaction with specific cellular targets. Research indicates that it may inhibit certain kinases involved in cell signaling pathways associated with cancer proliferation and survival.

Target Proteins

  • Fibroblast Growth Factor Receptor (FGFR) : The compound has shown potential in inhibiting FGFR activity, which is crucial for various cellular processes including cell proliferation and angiogenesis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1 cells), inducing apoptosis through the inhibition of FGFR signaling pathways .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of related compounds suggest that derivatives like this compound may also exhibit anti-inflammatory activity. This is hypothesized to be due to their ability to downregulate pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for understanding its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its relatively low molecular weight.
  • Distribution : It is likely distributed throughout body tissues with a preference for lipid-rich environments due to its hydrophobic nature.
  • Metabolism : Primarily metabolized by liver enzymes (cytochrome P450 isoforms), which may lead to various metabolites with distinct biological activities.
  • Excretion : The elimination route remains to be fully elucidated but is expected to involve renal pathways.

Study 1: Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of this compound on breast cancer models, significant tumor growth inhibition was observed at low doses without notable toxicity. The study highlighted the compound's ability to induce apoptosis in cancer cells via FGFR inhibition.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction
Anti-inflammatoryDownregulation of COX-2 and iNOS

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